molecular formula C11H16N2O2 B575905 Ethyl 3-amino-4-(dimethylamino)benzoate CAS No. 178469-07-3

Ethyl 3-amino-4-(dimethylamino)benzoate

Cat. No.: B575905
CAS No.: 178469-07-3
M. Wt: 208.261
InChI Key: LDNOYGFOGCRYKP-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(dimethylamino)benzoate (CAS 178469-07-3) is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . It should be stored sealed in a dry environment, at 2-8°C . While specific applications for this exact compound are not fully detailed in the available literature, its structure suggests potential utility in organic synthesis and materials science. Related compounds, such as Ethyl 4-(dimethylamino)benzoate (EDMAB), are well-known and extensively used in photopolymerization chemistry as efficient co-initiators when combined with Type II photoinitiators like camphorquinone (CQ) . In this role, the amine co-initiator acts as an electron and hydrogen donor to generate free radicals that initiate polymerization, a process critical in the development of dental resins, composite materials, and other polymer systems . Researchers are exploring this family of compounds to optimize the curing efficiency and physical properties of polymers while also investigating challenges such as color stability over time . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

ethyl 3-amino-4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-4-15-11(14)8-5-6-10(13(2)3)9(12)7-8/h5-7H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNOYGFOGCRYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4-(dimethylamino)benzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-amino-4-(dimethylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(dimethylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(dimethylamino)benzoate primarily involves its role as a photoinitiator. Upon exposure to UV light, the compound absorbs energy and undergoes a photochemical reaction, generating reactive species that initiate polymerization. This process is crucial in the formation of cross-linked polymer networks in UV-curable coatings and inks .

Comparison with Similar Compounds

Ethyl 4-(Dimethylamino)Benzoate (CAS: 94-24-6; )

  • Structure: Single dimethylamino group at the 4-position.
  • Applications: Used as an internal calibrant in quantitative NMR due to high solubility in DMSO and non-overlapping NMR signals . Enhances polymerization efficiency in resin cements, demonstrating higher reactivity compared to 2-(dimethylamino)ethyl methacrylate (DMAEMA) .
  • Performance : In resin systems, it achieves a higher degree of conversion (DC) and superior physical properties (e.g., hardness, stability) than DMAEMA .

Ethyl 3-Amino-4-[(2-Hydroxyethyl)Amino]Benzoate ()

  • Structure: Amino and hydroxyethylamino substituents at the 3- and 4-positions.
  • Properties :
    • Exhibits hydrogen-bonding capability via the hydroxyl group, enhancing crystallinity (as confirmed by X-ray diffraction).
    • Intermediate in synthesizing benzimidazole derivatives with pharmacological relevance .

Ethyl 3-Amino-4-(tert-Butylamino)Benzoate (CAS: 637041-67-9; )

  • Structure: Bulky tert-butylamino group at the 4-position.
  • Properties: Increased lipophilicity (LogP = 2.4) compared to dimethylamino analogs. Potential steric hindrance may reduce reactivity in polymerization but improve stability in hydrophobic environments .

Ester Group Modifications

2-(Dimethylamino)Ethyl 4-(Butyl(Trifluoromethyl)Amino)Benzoate ()

  • Structure: Dimethylaminoethyl ester with a trifluoromethyl-butylamino substituent.
  • Applications :
    • Used in dinuclear Pd(I) catalysis systems.
    • High yield (97%) in synthesis, attributed to the electron-withdrawing trifluoromethyl group enhancing electrophilic reactivity .

Ethoxylated Ethyl-4-Aminobenzoate ()

  • Structure : Ethylene oxide chains grafted onto the ethyl ester.
  • Properties: Water-soluble (due to ethoxylation) vs. poor solubility of non-ethoxylated analogs in alcohols. Purity >99%, with applications in cosmetics and surfactants .

Pharmacologically Relevant Derivatives

Ethyl 4-([(2Z)-4-Oxo-1,3-Thiazolidin-2-Ylidene]Amino)Benzoate ()

  • Structure: Thiazolidinone ring fused to the benzoate core.
  • Applications: Potential antimicrobial or anticancer activity due to the thiazolidinone moiety. Highlighted in drug discovery databases (e.g., CHEMBL1601900, ZINC203159) .

Research Findings and Implications

  • Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate outperforms DMAEMA in resin cements, achieving higher DC (degree of conversion) and improved mechanical properties. The electron-donating dimethylamino group enhances photoinitiation efficiency .
  • Solubility and NMR Utility: The compound’s solubility in DMSO and distinct NMR signals make it ideal for qNMR calibration, a critical tool in quantifying natural products like anabaenopeptins .
  • Biological Potential: Derivatives like Ethyl 4-([(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino)benzoate are flagged in drug discovery platforms, suggesting untapped therapeutic applications .

Biological Activity

Ethyl 3-amino-4-(dimethylamino)benzoate, also known as EDC, is a compound that has garnered attention for its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, synthesis, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C14H24ClN3O2
  • Molecular Weight : 301.81 g/mol
  • Purity : Typically ≥95%

This compound primarily functions by interacting with carboxyl groups in biological molecules. The compound forms amine-reactive O-acylisourea intermediates, facilitating the formation of amide bonds essential for peptide synthesis and other biochemical pathways. This mechanism is crucial for its role in drug development, particularly as a β3-adrenoceptor agonist, which may be beneficial in treating conditions like preterm labor.

Pharmacological Characterization

  • Receptor Interaction : EDC has demonstrated specificity for certain receptors, which highlights its potential therapeutic roles in modulating biological responses.
  • Peptide Synthesis : The activation of carboxyl groups by EDC is vital for peptide bond formation, making it a valuable reagent in biochemical research .

In Vivo Studies

Recent studies have explored the in vivo efficacy of compounds related to EDC. For instance, compounds with similar structures were tested in mouse models to evaluate their effectiveness against bacterial infections. While some showed promising results, others lacked efficacy compared to standard treatments like rifampin and ethambutol .

Case Studies and Research Findings

Several studies have investigated the biological activity of EDC and its derivatives:

  • Study on Peptide Bond Formation : Research indicated that EDC effectively forms stable amide bonds with primary amines under physiological conditions (pH 4.7–6.0), enhancing its utility in peptide synthesis.
  • Therapeutic Applications : EDC's role as a β3-adrenoceptor agonist suggests potential applications in treating metabolic disorders and conditions requiring smooth muscle relaxation, such as asthma and preterm labor .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compound (EDC)C14H24ClN3O2Peptide synthesis, β3-adrenoceptor agonism
Ethyl 3-amino-4-(diethylamino)benzoateC13H18N2O2Local anesthetic properties, modulation of pain pathways
Methyl 2-amino-5-bromobenzoateC9H10BrN2O2Antimicrobial activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-amino-4-(dimethylamino)benzoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via sequential reduction and amination reactions. A common starting material is ethyl 3-nitro-4-(dimethylamino)benzoate, where the nitro group is reduced to an amino group using catalytic hydrogenation (e.g., H₂/Pd-C) or sodium dithionite in ethanol/water mixtures. Subsequent amination steps may employ alkylating agents like dimethylamine under reflux conditions. Optimization involves controlling parameters such as temperature (60–80°C for reduction), solvent polarity (ethanol for solubility), and stoichiometric ratios (1:1.2 substrate-to-amine ratio) .
  • Key Data :

StepReagents/ConditionsYield Range
ReductionNa₂S₂O₄, EtOH/H₂O, 70°C75–85%
Amination(CH₃)₂NH, AcOH, reflux60–70%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the substitution pattern on the benzene ring and ester functionality. Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and ester carbonyl bands (~1700 cm⁻¹). Mass spectrometry (ESI-MS or EI-MS) validates molecular weight (e.g., [M+H]⁺ at m/z 237). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) .

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